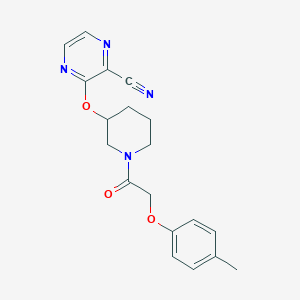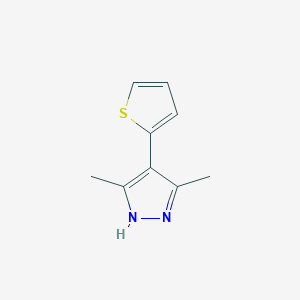![molecular formula C10H10N2O4 B2717243 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 120711-96-8](/img/structure/B2717243.png)
1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
Overview
Description
1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is an organic compound belonging to the class of benzoxazines It is characterized by the presence of a nitro group at the 6-position and an ethanone group at the 1-position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone typically involves the nitration of a suitable benzoxazine precursor. One common method is the nitration of 2H-benzo[b][1,4]oxazin-4(3H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting from readily available starting materials. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(6-Amino-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Oxidation: 1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid.
Scientific Research Applications
1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar benzoxazine structure but with a methyl group at the 2-position instead of an ethanone group.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: This compound lacks the ethanone group and has a simpler structure.
Uniqueness: 1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is unique due to the presence of both the nitro and ethanone groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-4-5-16-10-3-2-8(12(14)15)6-9(10)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWWRZWGVRSDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B2717165.png)
![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)
![ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2717171.png)

![N-{3-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2717175.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)
